7,8-Dihydrocyclopenta[ij]isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H9N/c1-2-8-4-5-10-11(8)9(3-1)6-7-12-10/h1-3,6-7H,4-5H2 |
InChI Key |
HSGNZEVATZAUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 7,8 Dihydrocyclopenta Ij Isoquinoline Derivatives
Electrophilic Aromatic Substitution Pathways in Isoquinoline (B145761) Systems
The reactivity of isoquinoline systems toward electrophiles is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. This deactivates the pyridine-like ring, making it less susceptible to electrophilic attack than a simple benzene (B151609) ring. gcwgandhinagar.comimperial.ac.uk Consequently, electrophilic aromatic substitution (SEAr) predominantly occurs on the carbocyclic (benzene) ring. gcwgandhinagar.comimperial.ac.ukquimicaorganica.org
In the parent isoquinoline molecule, substitution is favored at the C-5 and C-8 positions. gcwgandhinagar.comquimicaorganica.orgyoutube.com This regioselectivity is attributed to the superior stability of the Wheland intermediate (a cationic intermediate) formed during the reaction. imperial.ac.ukquimicaorganica.org Attack at C-5 or C-8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine (B92270) ring, a stabilizing factor not available to intermediates formed from attack at C-6 or C-7. quimicaorganica.orgaskfilo.com
Table 1: Regioselectivity in Common Electrophilic Aromatic Substitution Reactions of Isoquinoline
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline imperial.ac.ukshahucollegelatur.org.in | 8-Nitroisoquinoline imperial.ac.ukshahucollegelatur.org.in |
| Sulfonation | H₂SO₄ / SO₃ | 5-Isoquinolinesulfonic acid | 8-Isoquinolinesulfonic acid |
| Bromination | Br₂ / CCl₄ | 4-Bromoisoquinoline arsdcollege.ac.in | - |
Nucleophilic Substitution Reactions and Reactivity Profiles
In contrast to electrophilic substitution, nucleophilic substitution reactions target the electron-deficient heterocyclic ring of the isoquinoline system. gcwgandhinagar.comimperial.ac.uk The C-1 position is the most common site for nucleophilic attack, a preference driven by the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). gcwgandhinagar.comyoutube.comarsdcollege.ac.inshahucollegelatur.org.inquimicaorganica.org
A classic example is the Chichibabin amination, where isoquinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. arsdcollege.ac.inshahucollegelatur.org.in Similarly, organometallic reagents such as butyllithium (B86547) add preferentially to the C-1 position. shahucollegelatur.org.iniust.ac.ir The resulting 1,2-dihydroisoquinoline (B1215523) adduct can then be oxidized to furnish the C-1 substituted isoquinoline. iust.ac.ir
Halogen atoms located at the C-1 position are particularly reactive and readily displaced by nucleophiles via an SNAr mechanism. shahucollegelatur.org.inquimicaorganica.orgiust.ac.ir This high reactivity makes 1-haloisoquinolines valuable precursors for the synthesis of a wide range of functionalized derivatives. quimicaorganica.orgiust.ac.ir For the 7,8-Dihydrocyclopenta[ij]isoquinoline core, this reactivity profile is expected to be conserved, with the C-1 position being the primary target for nucleophilic attack.
Table 2: Examples of Nucleophilic Substitution Reactions on the Isoquinoline Core
| Reaction | Reagents | Product | Position of Attack |
| Amination (Chichibabin) | NaNH₂ / liq. NH₃ | 1-Aminoisoquinoline arsdcollege.ac.inshahucollegelatur.org.in | C-1 |
| Alkylation | n-BuLi, then oxidation | 1-Butylisoquinoline shahucollegelatur.org.iniust.ac.ir | C-1 |
| Halogen Displacement | 1-Chloroisoquinoline + NaOMe | 1-Methoxyisoquinoline shahucollegelatur.org.in | C-1 |
Oxidative and Reductive Transformations of the Polycyclic Core
The polycyclic core of dihydroisoquinoline derivatives is susceptible to both oxidation and reduction, which can selectively modify either the heterocyclic or carbocyclic ring.
Oxidation: Oxidation of the isoquinoline ring is generally difficult and requires vigorous conditions, often leading to ring cleavage and the formation of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.compharmaguideline.com However, the dihydro portion of a molecule like this compound is more readily oxidized. Dehydrogenation (aromatization) of 7,8-dihydroisoquinolines can be achieved using reagents like iodic acid (HIO₃). rsc.org Research has shown that the electronic nature of substituents at the C-1 and C-8 positions influences the outcome of this dehydrogenation. rsc.org Strong electron-donating groups can lead to rearrangement products, highlighting the electronic sensitivity of the polycyclic core. rsc.org
Reduction: The pyridine ring of isoquinoline is more easily reduced than the benzene ring. iust.ac.ir Catalytic hydrogenation under different conditions can selectively reduce one or both rings. youtube.com For example, reduction with hydrogen over a platinum catalyst in an acidic medium tends to reduce the carbocyclic ring, yielding 5,6,7,8-tetrahydroisoquinoline. youtube.com Conversely, reagents like lithium in liquid ammonia can produce 3,4-dihydroisoquinoline (B110456). youtube.com Selective reduction of the heterocyclic ring can also be achieved with sodium cyanoborohydride in an acidic solution. iust.ac.ir These methods allow for controlled transformation of the this compound core to access various saturated and partially saturated analogues.
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthesis of complex isoquinoline frameworks, including those related to this compound, often relies on powerful cyclization reactions. Classic methods like the Bischler-Napieralski and Pictet-Spengler syntheses proceed through intramolecular electrophilic aromatic substitution, where an activated intermediate cyclizes onto the electron-rich benzene ring. arsdcollege.ac.inpharmaguideline.comwikipedia.org
More recent strategies employ transition-metal catalysis to construct the isoquinoline core via C-H activation and annulation. bohrium.comresearchgate.net For example, a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to synthesize 3,4-substituted hydroisoquinolones. mdpi.com A plausible mechanism begins with the coordination of the palladium(II) catalyst to the benzamide, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent coordination and insertion of the allene (B1206475) partner, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. mdpi.com
In transition-metal-catalyzed syntheses of isoquinolines, the identification of key intermediates is crucial for understanding the reaction pathway and optimizing conditions. In the aforementioned palladium-catalyzed annulation, the five-membered cyclopalladation species is a critical intermediate. mdpi.com
Similarly, in rhodium(III)-catalyzed syntheses, which often involve the reaction of benzamides or ketoximes with alkynes, a five-membered rhodacycle intermediate is formed via C-H bond activation. organic-chemistry.orgmdpi.com This metallacycle then undergoes migratory insertion of the alkyne, followed by reductive elimination to furnish the isoquinoline product. For classical reactions like the Bischler-Napieralski synthesis, the key intermediates are the initially formed amide, which is then converted to an electrophilic species (such as an imino chloride or nitrilium ion) that undergoes intramolecular cyclization to a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated. arsdcollege.ac.inshahucollegelatur.org.inpharmaguideline.com
Achieving stereocontrol in the synthesis of substituted isoquinoline derivatives is a significant challenge. Enantioselective synthesis often relies on asymmetric induction, where a chiral auxiliary or catalyst directs the formation of one enantiomer over the other. clockss.org
Several strategies have proven effective:
Chiral Auxiliaries: Attaching a chiral group to the nitrogen atom of an isoquinoline precursor can direct the stereochemical outcome of subsequent reactions. clockss.org
Asymmetric Reduction: The enantioselective reduction of a prochiral 3,4-dihydroisoquinoline intermediate is a powerful method. clockss.org Homogeneous catalytic hydrogenation using ruthenium complexes with chiral ligands, such as BINAP, has yielded outstanding results in this area. clockss.org
Chiral Catalysis: The use of chiral catalysts in cycloaddition reactions can produce complex polycyclic isoquinolines with high enantioselectivity. acs.org For instance, a highly asymmetric (3+3) cycloaddition between isoquinolinium methylides and diazo compounds has been achieved using a bifunctional chiral phase-transfer catalyst, affording products in excellent yields and up to 99% enantiomeric excess (ee). acs.org
These methods provide access to enantiomerically enriched this compound derivatives and related structures, which is critical for their evaluation in biological and materials science applications.
Computational and Theoretical Studies of 7,8 Dihydrocyclopenta Ij Isoquinoline
Density Functional Theory (DFT) Applications in Structural and Electronic Analysis
Density Functional Theory has been a cornerstone in the theoretical investigation of 7,8-Dihydrocyclopenta[ij]isoquinoline and its derivatives. These computational approaches allow for a detailed analysis of the molecule's electronic landscape and the energetic profiles of its chemical transformations.
DFT calculations have been employed to determine the fundamental electronic properties of this compound. By mapping the electron density distribution, researchers can identify regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap typically suggests higher reactivity. These calculations also enable the generation of electrostatic potential maps, which visually represent the charge distribution and provide clues about intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
(Note: Specific numerical data from dedicated computational studies on this compound is not publicly available in the cited research. The table structure is provided for illustrative purposes.)
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For derivatives of this compound, such as this compound-7-carbonitrile, DFT has been utilized to model reaction pathways. These studies involve calculating the geometries and energies of reactants, transition states, and products.
By mapping the potential energy surface, computational chemists can determine the activation energies associated with different reaction steps, thereby identifying the most favorable mechanistic pathways. For instance, in photochemical reactions, DFT can help to understand the electronic transitions and the subsequent structural rearrangements of the molecule. The verification of calculated structures as true minima on the potential energy surface is often confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
The rigid, fused ring system of this compound limits its conformational freedom. However, molecular modeling techniques can be used to determine the most stable three-dimensional arrangement of the atoms. These methods are essential for understanding how the molecule's shape influences its interactions with other molecules. For substituted derivatives, conformational analysis becomes even more critical as the orientation of the substituent groups can significantly impact the molecule's properties and reactivity.
Table 2: Key Geometric Parameters of this compound
| Parameter | Value |
|---|---|
| C-N Bond Lengths | Data not available |
| C-C Bond Lengths | Data not available |
| Dihedral Angles | Data not available |
(Note: Specific geometric data from dedicated computational studies on this compound is not publicly available in the cited research. The table structure is provided for illustrative purposes.)
Molecular dynamics simulations can model the behavior of this compound in different chemical environments, such as in solution. These simulations track the movements of the molecule and the surrounding solvent molecules over time, providing a dynamic picture of the solvation process and intermolecular forces at play. This information is crucial for understanding the molecule's solubility and how its properties might be modulated by its environment.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 7,8-Dihydrocyclopenta[ij]isoquinoline, both ¹H and ¹³C NMR would provide critical information about the electronic environment, connectivity, and spatial arrangement of atoms.
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons and the aliphatic protons of the dihydro-cyclopentene ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants revealing their positions on the isoquinoline (B145761) core. The aliphatic protons on the five-membered ring would appear more upfield, likely in the δ 2.5-3.5 ppm range, exhibiting characteristic splitting patterns (e.g., triplets or multiplets) due to coupling with adjacent protons.
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. Aromatic carbons would resonate at lower field (δ 120-150 ppm), while the sp³-hybridized carbons of the dihydrocyclopenta moiety would appear at a much higher field.
As an illustrative example, the spectroscopic data for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline, a related dihydroisoquinoline derivative, provides insight into the types of signals expected. mdpi.com
Table 1: NMR Data for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in CDCl₃ mdpi.com
| ¹H NMR | Data | ¹³C NMR | Data |
|---|---|---|---|
| Proton | δ (ppm), Multiplicity, J (Hz) | Carbon | δ (ppm) |
| H-8 | 6.98, s | C=N | 163.9 |
| H-5 | 6.68, s | Ar-C | 151.0 |
| OCH₃ | 3.90, s | Ar-C | 147.5 |
| OCH₃ | 3.89, s | Ar-C | 131.2 |
| H-3 | 3.62, td, J = 7.5, 1.5 | Ar-C | 122.3 |
| H-4 | 2.63, t, J = 7.5 | Ar-C | 110.2 |
| CH₃ | 2.36, s | Ar-C | 109.1 |
| OCH₃ | 56.2 | ||
| OCH₃ | 56.0 | ||
| CH₂ | 46.8 | ||
| CH₂ | 25.7 | ||
| CH₃ | 23.3 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula: C₁₂H₁₁N), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would confirm the molecular formula.
Calculated Exact Mass for C₁₂H₁₁N:
12 x C = 12 x 12.000000 = 144.000000
11 x H = 11 x 1.007825 = 11.086075
1 x N = 1 x 14.003074 = 14.003074
Total [M+H]⁺ = 170.096999
In practice, HRMS is used to confirm the identity of newly synthesized compounds. For instance, in the synthesis of tricyclic isoquinoline derivatives, HRMS (using ESI/Q-TOF) was used to confirm the formation of products like Methyl (2Z)-8,9-methylenedioxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate. mdpi.com
Table 2: HRMS Confirmation for a Pyrrolo[2,1,a]isoquinoline Derivative mdpi.com
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| Methyl (2Z)-8,9-methylenedioxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | C₁₆H₁₄NO₅ | 300.0866 | 300.0850 |
This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for structural validation.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.
Key expected absorptions include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
C=C and C=N stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic isoquinoline system.
C-H bending: In the fingerprint region (below 1500 cm⁻¹), which would provide a unique pattern for the compound.
The IR spectrum of the parent compound, isoquinoline, provides a reference for the vibrations associated with the aromatic portion of the molecule. nist.gov The presence of the dihydrocyclopenta ring in the target molecule would add characteristic aliphatic C-H stretching and bending bands. For example, a study confirming the structure of novel isoquinoline derivatives used FTIR to identify key functional groups. mdpi.com
Table 3: Representative IR Absorption Bands for Isoquinoline Derivatives mdpi.com
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3085-3003 |
| Aliphatic C-H stretch | 2983-2914 |
| C=O stretch (amide example) | 1739 |
| C=C/C=N stretch | 1630, 1590 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
This method is particularly crucial for confirming the connectivity in complex fused-ring systems and for determining the absolute stereochemistry of chiral molecules. While no crystal structure for this compound is reported, the technique has been applied to elucidate the structures of more complex, fused isoquinoline systems. For example, the structure of a newly synthesized pyrrolo[2,1-a]isoquinoline (B1256269) derivative was unequivocally confirmed by single-crystal X-ray diffraction, which detailed the planarity of the fused rings and the precise spatial orientation of all substituents. mdpi.com Such analyses are vital for understanding structure-activity relationships and for guiding the design of new molecules. nih.govrsc.org
The study of a dihydropyrrolo[2,1-a]isoquinoline derivative yielded specific crystallographic data that confirmed its tricyclic structure. mdpi.com
Table 4: Example Crystallographic Data for a Fused Isoquinoline System mdpi.com
| Parameter | Value |
|---|---|
| Compound | Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9337(3) |
| b (Å) | 32.6514(8) |
| c (Å) | 7.7034(3) |
| β (°) | 111.687(4) |
This data provides the fundamental unit cell dimensions from which the entire molecular structure can be resolved, offering the ultimate proof of structure.
Applications and Research Trajectories of 7,8 Dihydrocyclopenta Ij Isoquinoline Scaffolds in Chemical Science
Role as a Privileged Scaffold in Advanced Organic Synthesis
The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govrsc.org Isoquinoline (B145761) and its derivatives have long been recognized as such privileged structures, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govnih.govresearchgate.net
The 7,8-dihydrocyclopenta[ij]isoquinoline core, as a unique isostere of other biologically active isoquinolines, holds significant potential as a privileged scaffold. Its distinct topology may allow for novel interactions with biological macromolecules. Research into structurally related saturated analogs, such as 1,2,3,7,8,8a-hexahydrocyclopenta[ij]isoquinolines, has demonstrated their promise as potent and selective dopaminergic agents, highlighting the therapeutic potential of this fused ring system. nih.gov The synthesis of these complex tricyclic structures often involves sophisticated chemical transformations, underscoring the importance of developing efficient synthetic methodologies to access a diversity of derivatives for biological screening. nih.govnih.gov The exploration of the this compound scaffold in the context of creating libraries of bioactive compounds remains a fertile area for future investigation.
Contributions to Catalysis Research
The unique electronic and structural features of the this compound system suggest its potential utility in the field of catalysis, both as a component of ligand design and as a substrate for catalytic transformations.
Design and Development of Ligands for Transition-Metal Catalysis
The development of novel ligands is a cornerstone of transition-metal catalysis, enabling enhanced reactivity, selectivity, and substrate scope. Isoquinoline-based ligands have found applications in various catalytic processes. While direct utilization of this compound as a ligand is not extensively documented, its structural motifs are present in related systems that have shown catalytic activity. The nitrogen atom in the isoquinoline core can serve as a coordination site for transition metals, and the rigid tricyclic framework can provide a well-defined steric environment around the metal center. This can be advantageous in asymmetric catalysis, where precise control of the spatial arrangement of reactants is crucial for achieving high enantioselectivity.
Substrate Role in Catalytic Transformations for Diverse Product Formation
The isoquinoline nucleus is a versatile substrate for a variety of catalytic C-H functionalization reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures. researchgate.netresearchgate.net These transformations, often catalyzed by transition metals such as palladium, rhodium, and ruthenium, provide efficient pathways to novel isoquinoline derivatives that would be difficult to access through traditional synthetic methods. researchgate.net
The this compound scaffold, with its multiple C-H bonds on both the aromatic and alicyclic rings, presents numerous opportunities for late-stage functionalization. Catalytic methods could enable the selective introduction of aryl, alkyl, and other functional groups, leading to a diverse range of products with potentially interesting biological or material properties. The development of catalytic strategies for the direct and selective functionalization of the this compound core is a promising avenue for future research.
Advanced Materials Science Applications
The photophysical and electronic properties of nitrogen-containing polycyclic aromatic compounds make them attractive candidates for applications in materials science, particularly in the field of optoelectronics.
Incorporation into N-Doped Polycyclic Systems for Optoelectronic Materials
Nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs) are a class of materials that have garnered significant interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The incorporation of nitrogen atoms into the carbon lattice of PAHs can significantly modulate their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
A key synthetic route to certain N-doped polycyclic systems involves the dehydrogenation of 7,8-dihydroisoquinoline (B3349891) precursors. rsc.org This transformation leads to the formation of fully aromatic, planar isoquinoline derivatives. The electronic properties of these resulting 1,7- and 1,8-substituted isoquinolines are influenced by the nature and position of the substituents, which in turn affects their potential for use in optoelectronic materials. rsc.org This strategy highlights the role of the 7,8-dihydrogenated isoquinoline core as a valuable synthetic intermediate for accessing novel N-doped polycyclic systems with tailored electronic characteristics.
Modulation of Luminescence and Photophysical Properties for Material Design
The ability to tune the luminescence and photophysical properties of organic molecules is crucial for the design of advanced materials for applications such as fluorescent sensors and OLEDs. rroij.com Isoquinoline derivatives have been shown to exhibit interesting fluorescent properties.
Research on 1,7/8-substituted isoquinolines synthesized from 7,8-dihydroisoquinoline precursors has revealed that these compounds can exhibit dual-state emissions and reversible solid-state acidochromic activities. rsc.org The fluorescence properties are dependent on the electronic nature of the substituents on the isoquinoline core. For instance, the presence of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer characteristics of the molecule, leading to changes in the emission wavelength and quantum yield. rsc.org These findings demonstrate that the this compound framework can serve as a foundational structure for the development of new functional materials with tunable photophysical properties.
Methodological Aspects of Scaffold Hopping and Structure-Activity Relationship (SAR) Studies in Chemical Biology
The this compound scaffold has emerged as a significant structural motif in medicinal chemistry, offering a rigid tricyclic framework that is amenable to synthetic modification. This section explores the methodological approaches used to leverage this scaffold for the discovery of novel bioactive agents, focusing on strategic design through scaffold hopping and the elucidation of structure-activity relationships (SAR) to achieve functional diversification.
Strategic Design of Novel Chemical Entities based on the Scaffold
The rational design of new chemical entities from a known scaffold like this compound is a cornerstone of modern drug discovery. This process often involves leveraging the existing knowledge of the scaffold's biological activities and physicochemical properties to design novel molecules with improved potency, selectivity, or pharmacokinetic profiles. One powerful strategy in this endeavor is scaffold hopping, which involves the replacement of the core molecular framework with a topologically different but functionally equivalent structure.
While the this compound core itself is a valuable pharmacophore, it can also serve as a starting point for scaffold hopping explorations. The objective is to identify new, patentable core structures that maintain the key pharmacophoric features responsible for biological activity. Computational methods, such as virtual screening of compound libraries using pharmacophore models derived from active this compound derivatives, can be employed to identify potential isosteric replacements for the tricyclic core.
Another design strategy involves bioisosteric replacement of parts of the scaffold. For example, the nitrogen atom in the isoquinoline ring could be shifted to a different position, or the aromatic ring could be replaced with a heteroaromatic system to modulate electronic properties and potential interactions with biological targets. These modifications, while not strictly scaffold hops in the sense of replacing the entire core, represent a strategic evolution of the parent scaffold to access new chemical space and potentially new biological activities.
The isoquinoline framework is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds. This inherent bioactivity makes the this compound scaffold a promising template for the design of novel therapeutics targeting a variety of biological pathways.
Exploration of Structural Modifications for Functional Diversification
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, systematic modifications can be made to various parts of the molecule to probe these relationships and achieve functional diversification.
A notable example of SAR studies on a related scaffold is the investigation of 1,2,3,7,8,8a-hexahydrocyclopenta[ij]isoquinolines (HCPIQs) as dopaminergic agents. nih.gov These studies provide a clear illustration of how structural modifications impact binding affinity and selectivity for dopamine (B1211576) D1 and D2 receptors.
Key findings from these SAR studies on HCPIQ derivatives can be summarized as follows:
Substitution on the Isoquinoline Core: The presence of catechol-like hydroxyl groups at the 5 and 6-positions of the isoquinoline ring system was found to be crucial for high affinity and selectivity for the D2 dopamine receptor. nih.gov
Substitution on the Nitrogen Atom: Modification of the nitrogen atom (position 2) with different substituents (e.g., hydrogen, methyl, allyl) influenced the binding affinity. For instance, N-methyl and N-allyl derivatives of the catecholic HCPIQs demonstrated potent D2 receptor affinity. nih.gov
Substitution on the Phenyl Ring: The presence and nature of a phenyl group at position 7 also played a role in modulating the dopaminergic activity.
The following interactive table summarizes the binding affinities (Ki, in nM) and selectivity of selected hexahydrocyclopenta[ij]isoquinoline derivatives for D1 and D2 dopamine receptors, highlighting the key SAR findings. nih.gov
| Compound | R1 | R2 | R3 | D1 Ki (nM) | D2 Ki (nM) | D1/D2 Selectivity Ratio |
| 3a | H | OH | OH | >10000 | 29 | >345 |
| 3c | CH3 | OH | OH | >10000 | 13 | >769 |
| 3e | CH2CH=CH2 | OH | OH | >10000 | 18 | >556 |
| Derivative 1 | H | OCH3 | OCH3 | >10000 | >10000 | - |
| Derivative 2 | CH3 | OCH3 | OCH3 | >10000 | >10000 | - |
Data sourced from a study on hexahydrocyclopenta[ij]isoquinolines as dopaminergic agents. nih.gov
These findings demonstrate that even subtle changes to the this compound scaffold can lead to significant changes in biological activity. The catecholic derivatives with high D2 receptor affinity and selectivity hold potential for the development of therapeutics for conditions such as Parkinson's disease. nih.gov This systematic exploration of structural modifications is a powerful tool for the functional diversification of this versatile scaffold, enabling the fine-tuning of its pharmacological profile for various therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
